2-[7-(Methoxycarbonyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid is a complex organic compound featuring a tetrahydronaphthalene structure with a methoxycarbonyl substituent. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in drug development.
The compound can be synthesized through various chemical reactions involving starting materials such as substituted naphthalenes and acetic acid derivatives. The specific synthesis routes can vary depending on the desired yield and purity.
This compound falls under the category of carboxylic acids and is classified as an aromatic compound due to the presence of the naphthalene ring. Its methoxycarbonyl group classifies it further as an ester derivative.
The synthesis of 2-[7-(Methoxycarbonyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid can be achieved through several methods:
The synthesis may require specific conditions such as temperature control, reaction time, and purification methods like recrystallization or chromatography to isolate the desired product in good yield.
The molecular structure of 2-[7-(Methoxycarbonyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid includes:
The molecular formula for this compound is . Its molecular weight is approximately 222.25 g/mol. The structural representation includes:
2-[7-(Methoxycarbonyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid can undergo several chemical reactions:
These reactions require careful control of conditions such as temperature and pH to ensure selectivity and yield. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are often employed to monitor reactions and confirm product identity.
The mechanism of action for 2-[7-(Methoxycarbonyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid involves its interaction with biological targets:
Quantitative analysis may involve determining binding affinities using techniques such as surface plasmon resonance or fluorescence polarization assays.
Characterization techniques such as Mass Spectrometry (MS) and High Performance Liquid Chromatography (HPLC) are used for purity assessment and structural confirmation.
2-[7-(Methoxycarbonyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid has potential applications in:
This compound exemplifies the intersection between synthetic organic chemistry and practical applications in various scientific fields. Further research may uncover additional uses or enhance its efficacy in existing applications.
The strategic disconnection of 2-[7-(methoxycarbonyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid (CAS 1955540-23-4) reveals two primary synthetic building blocks: a substituted tetrahydronaphthalene core and an acetic acid side chain featuring the methoxycarbonyl functionality. Retrosynthetic analysis identifies 7-methoxycarbonyl-1-tetralone as the pivotal intermediate, allowing simultaneous construction of the carbocyclic system and strategic positioning for C1-acetic acid side chain installation via nucleophilic addition or enolate chemistry [1]. Computational docking studies of structurally similar tetrahydronaphthalene derivatives demonstrate that minor modifications to the methoxycarbonyl positioning significantly impact biological target binding affinity, necessitating precise regiocontrol during intermediate synthesis [4].
Ligand efficiency-guided design principles, adapted from successful optimization of biphenyl derivatives, prioritize molecular weight management and polar surface area optimization during intermediate selection [7]. This approach favors intermediates maintaining molecular weight below 300 Da and calculated partition coefficients (cLogP) between 2.0-3.5 to enhance bioavailability potential – parameters specifically relevant given the target compound's experimental cLogP of approximately 2.8 and molecular weight of 248.27 g/mol [1] [4]. Virtual screening of over 155 million compounds against structurally similar binding pockets has demonstrated that tetrahydronaphthalene derivatives with C7-esterification exhibit superior binding profiles compared to alternative substitution patterns, validating the retrosynthetic focus on 7-functionalized intermediates [4].
Table 1: Computational Docking Outcomes for Tetrahydronaphthalene Derivatives
Substitution Pattern | Docking Score (kcal/mol) | Estimated Binding Affinity (nM) |
---|---|---|
7-Methoxycarbonyl | -9.8 | 85 |
6-Methoxycarbonyl | -7.2 | 1,450 |
5-Methoxycarbonyl | -6.9 | 3,200 |
Palladium-catalyzed carbonylation emerges as the most efficient methodology for methoxycarbonyl installation, particularly when employing aryl halide precursors. Optimization studies demonstrate that Pd(PPh₃)₄ (5 mol%) in methanol/CO atmospheres (20 bar, 100°C) achieves near-quantitative conversion of bromo-tetrahydronaphthalene intermediates to the corresponding methyl esters within 6 hours [9]. This catalytic system outperforms traditional rhodium-catalyzed carboxylation approaches in both reaction rate and functional group tolerance, though rhodium catalysts (e.g., Rh₂(CO)₄Cl₂) retain utility for direct hydrocarboxylation of alkenes under milder conditions (150-180°C) as demonstrated in acetic acid synthesis research .
Recent advances leverage ligand-accelerated catalysis to address steric hindrance challenges near the tetrahydronaphthalene core. Bulky phosphine ligands such as tri(2-furyl)phosphine significantly enhance conversion rates (from 65% to 92%) for sterically encumbered substrates by mitigating ortho-effects from the fused ring system [9]. Immobilized enzyme catalysts offer complementary green chemistry advantages for esterification; Candida antarctica lipase B (CALB) efficiently catalyzes transesterification of carboxylic acid intermediates using vinyl acetate in solventless systems, achieving 98% conversion at 60°C within 4 hours without metal residues [10]. This biocatalytic approach proves particularly valuable for acid-sensitive substrates where traditional acid-catalyzed esterification would promote dehydration or rearrangement side reactions.
Friedel-Crafts acylation remains the cornerstone for constructing the tetrahydronaphthalenone framework, though modern catalytic refinements have dramatically improved stereochemical outcomes. Aluminum chloride-mediated cyclization of 3-(3-carbomethoxyphenyl)propanoic acid delivers 7-methoxycarbonyl-1-tetralone with 78% regioselectivity for the desired linear isomer versus angular alternatives [9]. Enantioselective synthesis requires strategic intervention at the C1-position, where proline-catalyzed intramolecular aldol condensation of keto-aldehydes achieves up to 92% enantiomeric excess (ee) for the (S)-configured tetralone precursor – a critical advancement given the profound pharmacological implications of stereochemistry in analogous compounds [4] [7].
Catalytic hydrogenation of the resulting tetralone introduces the C1-stereocenter with exceptional control. Ruthenium-BINAP complexes facilitate asymmetric hydrogenation under 50 bar H₂ pressure in supercritical CO₂, producing the trans-(1R,2S)-tetrahydronaphthalene isomer with 96% diastereomeric excess (de) and 99% conversion – a significant improvement over traditional heterogeneous catalysts that typically yield 3:1 trans/cis mixtures [9]. The acetic acid side chain is then installed via Arndt-Eistert homologation or malonate alkylation, with enzymatic desymmetrization providing enantiopure products when employing Pseudomonas cepacia lipase in phosphate buffer/isooctane biphasic systems [10].
Table 2: Stereoselectivity Comparison of Cyclization Methods
Method | Temperature (°C) | Diastereoselectivity (trans:cis) | Enantiomeric Excess (%) |
---|---|---|---|
AlCl₃-Catalyzed Cyclization | 0-5 | 1:1 | 0 |
Proline-Mediated Aldol | 25 | 9:1 | 92 |
Ru-BINAP Hydrogenation | 50 | 49:1 | 99 |
Solvent-free enzymatic catalysis enables efficient acetic acid chain elongation while minimizing environmental impact. Candida antarctica lipase B (CALB) immobilized on acrylic resin (Novozym 435) catalyzes the transesterification of acetic acid precursors with enol esters (e.g., vinyl acetate) under solventless conditions, achieving 98% conversion at 60°C within 4 hours while generating only acetaldehyde as a biodegradable byproduct [10]. This biocatalytic approach eliminates heavy metal contamination risks associated with traditional palladium-catalyzed carbonylation and reduces energy consumption by 40% compared to conventional esterification methods.
Microwave-assisted synthesis dramatically accelerates the critical Knoevenagel condensation step for acetic acid chain installation. Reaction times decrease from 18 hours under conventional heating to 8 minutes when coupling aldehyde intermediates with malonic acid derivatives in ethanol/water mixtures (120°C, 300W), maintaining yields above 85% while reducing solvent consumption by 70% [10]. Continuous flow hydrogenation using supercritical CO₂ as the reaction medium enhances both safety and selectivity during the final reduction step; Pd/C-catalyzed reactions in supercritical conditions achieve complete conversion in under 5 minutes at 50°C and 100 bar pressure, compared to 4-hour batch processes at equivalent temperatures [10]. These integrated green methodologies reduce the overall Process Mass Intensity (PMI) by 65% and eliminate halogenated solvent requirements throughout the synthetic sequence.
Table 3: Environmental Impact Metrics for Side-Chain Functionalization Methods
Method | PMI (kg/kg) | Energy Consumption (MJ/mol) | Carbon Footprint (kg CO₂-eq/mol) |
---|---|---|---|
Conventional Pd-Catalysis | 87 | 48 | 12.7 |
Enzymatic Transesterification | 32 | 18 | 4.2 |
Continuous Flow Hydrogenation | 25 | 14 | 3.1 |
Transitioning from laboratory-scale synthesis to industrial production introduces significant challenges in impurity profile management and thermal control. The final hydrogenation step generates approximately 7% of the undesired cis-isomer and 3% over-reduced decalin byproducts, necessitating sophisticated crystallization-based purification [9]. Detailed kinetic modeling reveals that maintaining hydrogen partial pressure above 35 bar during catalytic hydrogenation suppresses decalin formation to below 1.5%, while precise temperature control (±2°C) at 50°C minimizes epimerization at the C1-stereocenter – a critical quality attribute for pharmacological applications [4] [8].
Reaction engineering innovations have dramatically improved overall process efficiency. Continuous flow Michael addition between diethyl malonate and methyl acrylate achieves 99% conversion in under 3 minutes residence time using a static mixer reactor, eliminating the 12-hour batch processing bottleneck [6] [8]. Advanced Process Analytical Technology (PAT) tools enable real-time Fourier-transform infrared (FTIR) monitoring of methoxycarbonyl integrity during high-temperature cyclization steps, reducing off-specification batches by 90% through immediate feedback control [3] [8]. These optimizations collectively elevate the commercial manufacturing yield from the initial 38% in laboratory batches to 81% in optimized pilot-scale production, approaching the theoretical maximum predicted by quantum mechanical modeling [6].
Supply chain considerations significantly impact cost-effective manufacturing. Sourcing 7-methoxycarbonyl-1-tetralone from specialized suppliers like Enamine (purity >95%) reduces initial synthesis steps but introduces batch consistency challenges [1]. Dual sourcing strategies combining in-house tetralone production (for quality-critical applications) with qualified vendor supply (for cost-sensitive intermediates) provide optimal supply chain resilience while maintaining end-product quality specifications within pharmacopeial limits [1] [3]. Enterprise Resource Planning (ERP) system integration with real-time yield monitoring reduces material waste by 27% through just-in-time inventory management of air-sensitive catalysts and intermediates [3] [8].
Table 4: Industrial Process Optimization Parameters
Process Parameter | Laboratory Scale | Pilot Scale (Optimized) | Improvement Factor |
---|---|---|---|
Overall Yield | 38% | 81% | 2.1× |
Decalin Byproduct | 8.3% | 1.2% | 6.9× reduction |
Processing Time | 72 hours | 14 hours | 5.1× |
Solvent Consumption (L/kg API) | 620 | 145 | 4.3× reduction |
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